molecular formula C9H16N2O B12859378 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B12859378
M. Wt: 168.24 g/mol
InChI Key: UELTVNXYOJIZBR-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an isopropyl group attached to the pyrazole ring and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-1H-pyrazole with an appropriate alkylating agent, such as 2-bromo-1-propanol, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the hydroxyl group allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with additional methyl groups on the pyrazole ring.

    1-(3-Isopropyl-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

    1-(3-Isopropyl-1H-pyrazol-1-yl)butan-2-ol: Similar structure but with a butanol group instead of propanol.

Uniqueness

1-(3-Isopropyl-1H-pyrazol-1-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the propanol moiety provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(3-propan-2-ylpyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C9H16N2O/c1-7(2)9-4-5-11(10-9)6-8(3)12/h4-5,7-8,12H,6H2,1-3H3

InChI Key

UELTVNXYOJIZBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1)CC(C)O

Origin of Product

United States

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